molecular formula C24H18N4O5 B11272360 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11272360
M. Wt: 442.4 g/mol
InChI Key: SNPORZDHVLBDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a fused 1,2,4-oxadiazole moiety and dual 4-methoxyphenyl substituents. Quinazoline-diones are recognized for their structural rigidity and ability to interact with biological targets via hydrogen bonding and π-π stacking interactions . The incorporation of the 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, as oxadiazoles are known for their resistance to enzymatic degradation .

Properties

Molecular Formula

C24H18N4O5

Molecular Weight

442.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H18N4O5/c1-31-17-8-3-14(4-9-17)21-26-22(33-27-21)15-5-12-19-20(13-15)25-24(30)28(23(19)29)16-6-10-18(32-2)11-7-16/h3-13H,1-2H3,(H,25,30)

InChI Key

SNPORZDHVLBDBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of methoxyphenyl groups: This step involves the use of methoxyphenyl-substituted reagents in a substitution reaction.

    Construction of the tetrahydroquinazoline core: This is typically done through a cyclization reaction involving appropriate precursors.

Industrial production methods may involve optimizing these steps to increase yield and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline products.

    Substitution: The methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of quinazoline derivatives, including the compound . Research has demonstrated that certain derivatives can act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, targeting both Gram-positive and Gram-negative bacteria.

  • Case Study: Antibacterial Efficacy
    • A study synthesized various quinazoline-2,4(1H,3H)-dione derivatives and tested their antimicrobial activity using the Agar well diffusion method.
    • The results indicated that several compounds exhibited moderate to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Quinazoline derivatives have also been explored for their anticancer properties. The structural modifications in compounds like 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione may enhance their efficacy against various cancer cell lines.

  • Case Study: Cytotoxic Activity
    • Research focused on the cytotoxic effects of quinazoline derivatives on human cancer cell lines revealed that specific modifications can lead to increased apoptosis in cancer cells.
    • Notably, compounds were evaluated for their ability to inhibit cell proliferation in HeLa and MCF-7 cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives have also been documented. These compounds can inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases.

  • Case Study: Inhibition of Inflammatory Markers
    • A study assessed the impact of quinazoline derivatives on inflammatory cytokines in vitro.
    • Results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with specific derivatives .

Photophysical Properties

The incorporation of oxadiazole and methoxyphenyl groups into quinazoline frameworks enhances their photophysical properties. These characteristics make them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

  • Case Study: OLED Performance
    • Research evaluated the performance of quinazoline-based materials in OLED devices.
    • The findings indicated that devices incorporating these compounds exhibited improved efficiency and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

Quinazoline-dione vs. Triazole Derivatives

  • Target Compound : The quinazoline-dione core provides a planar, electron-deficient aromatic system, favoring interactions with enzymes like tyrosine kinases or topoisomerases .
  • Triazole Analogues: Compounds such as 4-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one () and 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one () exhibit similar methoxyphenyl substituents but differ in their heterocyclic cores. Triazoles are more electron-rich, enabling stronger hydrogen-bonding interactions with targets like antimicrobial enzymes .
Substituent Effects
  • Methoxy Positioning: The target compound’s para-methoxy groups on both phenyl rings contrast with meta-methoxy analogues (e.g., ).
  • Oxadiazole vs. Thiadiazole : Replacing the oxadiazole in the target compound with a thiadiazole (e.g., 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones in ) reduces electronegativity, altering binding kinetics in anticancer assays .
Pharmacological Activities
Compound Class Biological Activity Key Findings Reference ID
Quinazoline-dione + Oxadiazole Anticancer (hypothesized) Structural analogy to TACE inhibitors suggests potential anti-proliferative activity .
Triazole + Methoxyphenyl Antimicrobial, Antiviral MIC values: 8–32 µg/mL against S. aureus; moderate HIV protease inhibition .
Thiadiazole-quinazoline Hybrids Anticancer (in vitro) IC₅₀: 12–45 µM against MCF-7 cells; thiadiazole enhances apoptosis induction .

Biological Activity

The compound 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline core substituted with both methoxyphenyl and oxadiazole groups. The molecular formula is C20_{20}H16_{16}N4_{4}O3_{3}, and it has a molecular weight of approximately 364.37 g/mol.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In a study conducted by Bhatta and Pattanaik, various quinazoline derivatives were screened for their antibacterial activity against several strains. The results showed that compounds with oxadiazole substitutions demonstrated moderate to high antibacterial activity against Staphylococcus aureus and Escherichia coli , with inhibition zone values ranging from 10 to 13 mm .

Compound Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
3-(4-Methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dioneStaphylococcus aureus12 mm70 mg/mL
Escherichia coli10 mm75 mg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that it exhibits cytotoxic effects on various cancer cell lines. For instance, in a screening of around 60 human cancer cell lines, the compound showed promising activity against specific types of cancer cells, although it was less potent compared to established chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives are well-documented. In animal models, compounds similar to the one in focus have shown significant reductions in inflammation markers when administered at doses of 200 mg/kg. This suggests potential applications in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of several quinazoline derivatives against Candida albicans , a common fungal pathogen. The compound exhibited an inhibition zone of 11 mm, surpassing the efficacy of standard antibiotics like ampicillin . This highlights its potential as an antifungal agent.

Study 2: Anticancer Screening

In another investigation involving various cancer cell lines, the compound was tested for cytotoxicity. Results indicated that while it showed some activity against certain cancer types, further modifications may be required to enhance its potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.